2-[[2-(4-Nitrophenyl)-2-oxoethyl]thio]-6-phenyl-3-pyridinecarbonitrile
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Overview
Description
2-{[2-(4-NITROPHENYL)-2-OXOETHYL]SULFANYL}-6-PHENYLPYRIDINE-3-CARBONITRILE is a complex organic compound that features a nitrophenyl group, a phenylpyridine core, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-NITROPHENYL)-2-OXOETHYL]SULFANYL}-6-PHENYLPYRIDINE-3-CARBONITRILE typically involves the reaction of 4-nitrobenzyl bromide with a suitable pyridine derivative in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-NITROPHENYL)-2-OXOETHYL]SULFANYL}-6-PHENYLPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl and pyridine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
2-{[2-(4-NITROPHENYL)-2-OXOETHYL]SULFANYL}-6-PHENYLPYRIDINE-3-CARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 2-{[2-(4-NITROPHENYL)-2-OXOETHYL]SULFANYL}-6-PHENYLPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyridine core can interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)-2-oxoethyl acetate: Shares the nitrophenyl and oxoethyl groups but differs in the acetate moiety.
2-[(2-{4-nitrophenyl}-2-oxoethyl)sulfanyl]-4,5,6-trimethylnicotinonitrile: Similar structure but with additional methyl groups on the nicotinonitrile core.
Uniqueness
2-{[2-(4-NITROPHENYL)-2-OXOETHYL]SULFANYL}-6-PHENYLPYRIDINE-3-CARBONITRILE is unique due to its combination of a nitrophenyl group, a phenylpyridine core, and a carbonitrile group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
CAS No. |
708976-51-6 |
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Molecular Formula |
C20H13N3O3S |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C20H13N3O3S/c21-12-16-8-11-18(14-4-2-1-3-5-14)22-20(16)27-13-19(24)15-6-9-17(10-7-15)23(25)26/h1-11H,13H2 |
InChI Key |
MUGWQKBCUKLVIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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